1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆O₄S. It is characterized by a cyclohexane ring substituted with a benzenesulfonyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the sulfonylation of cyclohexane-1-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)cyclohexane-1-carboxylic acid
- 1-(Tosyl)cyclohexane-1-carboxylic acid
- 1-(Methanesulfonyl)cyclohexane-1-carboxylic acid
Uniqueness: 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a benzenesulfonyl group and a carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid, often referred to as a benzenesulfonyl derivative of cyclohexane, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring substituted with a benzenesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its interaction with biological systems.
The compound's mechanism of action is primarily linked to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes that are crucial in metabolic pathways, thereby affecting cellular functions.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways and inhibition of cell cycle progression.
The biochemical properties of this compound include:
- Solubility : The compound displays moderate solubility in aqueous solutions, which can influence its bioavailability.
- Stability : It has shown stability under physiological conditions, making it a candidate for further pharmacological studies.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is absorbed effectively when administered orally.
- Distribution : It distributes well across various tissues, which is essential for its biological activity.
- Metabolism : Metabolic pathways involving phase I and phase II reactions have been identified, influencing its efficacy and safety profile.
- Excretion : Primarily excreted via renal pathways, necessitating further investigation into its long-term effects on kidney function.
Properties
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDSTHQKFFPEIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565747 |
Source
|
Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74254-66-3 |
Source
|
Record name | 1-(Benzenesulfonyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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